molecular formula C8H5BrF2N2 B1375662 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole CAS No. 1381944-60-0

5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole

Cat. No.: B1375662
CAS No.: 1381944-60-0
M. Wt: 247.04 g/mol
InChI Key: ZGZACHGAOZFXKQ-UHFFFAOYSA-N
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Description

5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole (CAS 1381944-60-0) is a halogenated benzodiazole derivative characterized by a bromine atom at position 5, fluorine atoms at positions 6 and 7, and a methyl group at position 1 of the benzodiazole core.

The molecular formula is C₈H₅BrF₂N₂, with a molecular weight of 259.04 g/mol.

Properties

IUPAC Name

5-bromo-6,7-difluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c1-13-3-12-5-2-4(9)6(10)7(11)8(5)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZACHGAOZFXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC(=C(C(=C21)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743050
Record name 5-Bromo-6,7-difluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-60-0
Record name 5-Bromo-6,7-difluoro-1-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6,7-difluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole typically involves the bromination and fluorination of a suitable benzodiazole precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more efficient reagents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzodiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues from the Benzodiazole Family

Several closely related compounds, as listed in , provide a basis for comparison:

Compound ID Structure CAS Number Molecular Formula Key Differences from Target Compound
IN-0352 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole 1381944-60-0 C₈H₅BrF₂N₂ Reference compound
IN-0389 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole 1393442-23-3 C₈H₅BrF₂N₂ Methyl at position 2; imidazole instead of diazole
IN-0390 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole 1393442-43-7 C₉H₇BrF₂N₂ Additional methyl at position 2
WZ-9636 6-Bromo-4,5-difluoro-1,3-dihydro-1,3-benzodiazol-2-one 1820666-05-4 C₇H₃BrF₂N₂O Ketone group at position 2; dihydro structure

Key Observations :

  • Substituent Positioning : The placement of methyl groups (e.g., 1-methyl vs. 2-methyl) significantly influences electronic properties. For example, IN-0389’s 2-methyl group may enhance steric hindrance, reducing reactivity compared to IN-0352 .

Physicochemical and Spectral Properties

  • Infrared Spectroscopy : reports IR peaks for a benzodithiazine compound at 3235 cm⁻¹ (OH stretch) and 1610 cm⁻¹ (C=N stretch). Similar C=N and halogen-related peaks are expected for IN-0352 .
  • NMR Data : For 6-chloro-7-methyl-benzodithiazine (), ¹H-NMR signals at δ 2.44 (CH₃) and δ 8.35 (N=CH) highlight the sensitivity of methyl and imine protons to electronic effects. IN-0352’s methyl group would likely resonate near δ 3.0–3.5 .

Biological Activity

5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole (CAS Number: 1381944-60-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C8H5BrF2N2
  • Molecular Weight: 232.04 g/mol
  • Physical State: Solid at room temperature

The compound features a benzodiazole core with bromine and fluorine substituents that influence its biological activity and chemical reactivity.

The biological activity of 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting normal metabolic functions.
  • Receptor Modulation: It can bind to receptors, altering their activity and affecting downstream signaling pathways.
  • Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens.

Anticancer Activity

Studies have demonstrated that 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole possesses significant anticancer properties. For instance:

  • Cell Line Studies: In vitro tests on various cancer cell lines (e.g., MCF-7, HepG2) revealed that the compound exhibits potent antiproliferative effects. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutics .
Cell LineIC50 (µM)Reference
MCF-70.91
HepG20.07
PC-30.91

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains: Tests against various bacterial strains showed that it inhibits growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • Study on EGFR Inhibition: A study focused on the inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy, found that derivatives of benzodiazole like 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole can significantly inhibit mutant forms of EGFR .
  • Comparative Analysis with Similar Compounds: The unique substitution pattern of this compound provides distinct advantages over structurally similar compounds in terms of potency and selectivity against certain cancer cell lines .

Comparative Analysis

To understand the uniqueness of 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole, it is essential to compare it with related compounds:

Compound NameStructure VariationNotable Activity
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazoleEthyl instead of methyl at position 1Moderate anticancer activity
5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazoleDimethyl substitutionReduced potency

This table highlights how variations in structure can lead to differences in biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole

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